4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide
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Overview
Description
4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their ability to enhance the bioavailability and lipophilicity of pharmacological molecules . This compound has shown potential in various scientific research applications, including antibacterial, anticancer, and anti-tuberculosis activities .
Preparation Methods
The synthesis of 4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide typically involves several steps:
Iodination of [1,1′-biphenyl]-4-carboxylic acid:
Formation of the methyl ester: The iodinated biphenyl is then converted into its methyl ester form.
Nucleophilic substitution: The iodine atom is replaced with a cyano group through a nucleophilic substitution reaction.
Ring closure of tetrazole: The cyano group undergoes a ring closure reaction to form the tetrazole ring.
Hydrolysis of the ester function: The final step involves the hydrolysis of the ester to yield the target compound.
Chemical Reactions Analysis
4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The tetrazole ring can participate in substitution reactions, where different substituents can be introduced to the ring structure.
Common reagents and conditions: These reactions often require specific reagents such as oxidizing agents, reducing agents, and catalysts, and are carried out under controlled temperature and pressure conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown significant antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide involves its interaction with various molecular targets and pathways:
Molecular targets: The compound interacts with enzymes and receptors in the body, such as P38 MAP kinase protein, which plays a role in inflammatory responses and cancer cell proliferation.
Pathways involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, thereby exerting its biological effects.
Properties
Molecular Formula |
C13H11N5O2S |
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Molecular Weight |
301.33 g/mol |
IUPAC Name |
4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11N5O2S/c14-21(19,20)13-7-3-11(4-8-13)10-1-5-12(6-2-10)18-9-15-16-17-18/h1-9H,(H2,14,19,20) |
InChI Key |
IKVBDAAFFOXWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3 |
Origin of Product |
United States |
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